
Sulfamethoxazole-d4 Beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfamethoxazole-d4 Beta-D-Glucuronide is a labeled metabolite of Sulfamethoxazole, a sulfonamide antibiotic. This compound is primarily used in proteomics research and is characterized by its molecular formula C16H15D4N3O9S and a molecular weight of 433.43 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole-d4 Beta-D-Glucuronide involves the incorporation of deuterium atoms into the Sulfamethoxazole molecule. The process typically includes the glucuronidation of Sulfamethoxazole-d4, which is achieved by reacting Sulfamethoxazole-d4 with glucuronic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound, which is crucial for its application in research .
化学反应分析
Types of Reactions
Sulfamethoxazole-d4 Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
Sulfamethoxazole-d4 Beta-D-Glucuronide is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Sulfamethoxazole metabolites.
Biology: It is used in studies involving the metabolism and pharmacokinetics of Sulfamethoxazole.
Medicine: It aids in the development of new drugs by providing insights into the metabolic pathways of Sulfamethoxazole.
Industry: It is utilized in the quality control of pharmaceutical products containing Sulfamethoxazole
作用机制
The mechanism of action of Sulfamethoxazole-d4 Beta-D-Glucuronide involves its role as a metabolite of Sulfamethoxazole. Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis by mimicking para-aminobenzoic acid (PABA), thereby preventing the formation of folic acid, which is essential for bacterial growth . The glucuronidation of Sulfamethoxazole enhances its solubility and facilitates its excretion from the body .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: The parent compound, used as an antibiotic.
Sulfamethoxazole-d4: A deuterated form of Sulfamethoxazole used in metabolic studies.
Sulfamethoxazole Beta-D-Glucuronide: The non-deuterated glucuronide form of Sulfamethoxazole
Uniqueness
Sulfamethoxazole-d4 Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in proteomics research. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise quantification and analysis of Sulfamethoxazole metabolites .
属性
分子式 |
C16H19N3O9S |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
(2S,3S,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11?,12-,13?,14-,15+/m0/s1/i2D,3D,4D,5D |
InChI 键 |
BLFOMTRQSZIMKK-XVJIYPKASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N([C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NOC(=C3)C)[2H] |
规范 SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




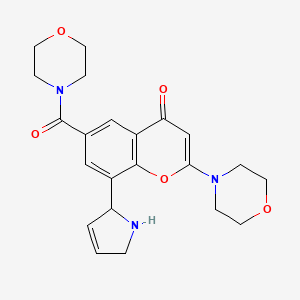
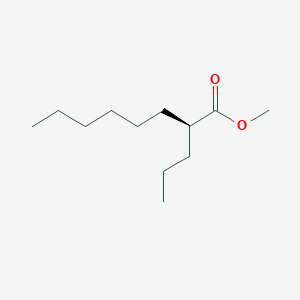

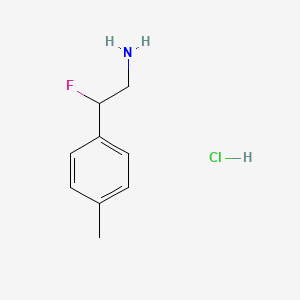
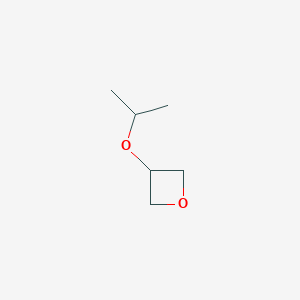
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
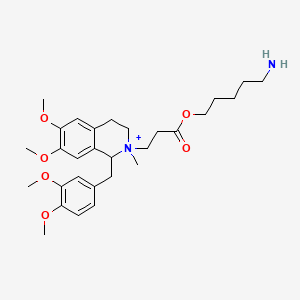
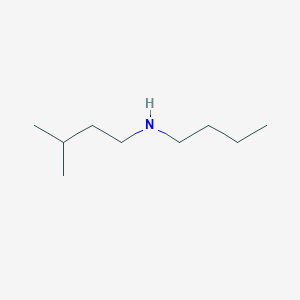
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
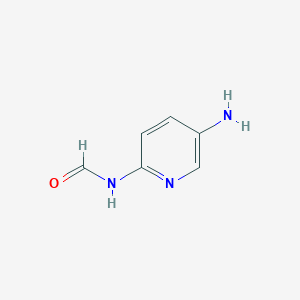
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)

